2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
CAS No.: 13122-89-9
Cat. No.: VC0173190
Molecular Formula: C24H30N2O5
Molecular Weight: 426.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13122-89-9 |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.51 |
| IUPAC Name | methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
| Standard InChI | InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29) |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Structural Information
2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a dipeptide derivative with the molecular formula C₂₄H₃₀N₂O₅ and a molecular weight of 426.5 g/mol. The compound's IUPAC name is methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate. This dipeptide consists of two phenylpropanoic acid residues connected via an amide bond, with the N-terminal amino group protected by a tert-butoxycarbonyl (Boc) group and the C-terminal carboxyl group protected as a methyl ester.
Identifiers and Nomenclature
The compound is characterized by several chemical identifiers that facilitate its identification in scientific databases and literature. Its InChI Key is QRVYORSLWSKRKN-UHFFFAOYSA-N, and its canonical SMILES notation is CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC. The compound has been assigned multiple CAS numbers, including 94202-58-1 and 15215-74-4, possibly reflecting different synthetic routes or applications in research.
Structural Features
The structural backbone of this compound consists of:
-
A tert-butoxycarbonyl (Boc) protecting group attached to the N-terminal amino function
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Two phenylpropanoic acid residues joined by an amide (peptide) bond
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A methyl ester group protecting the C-terminal carboxyl function
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Two phenyl rings providing hydrophobic character and potential for π-π interactions
Physical and Chemical Properties
Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₀N₂O₅ | |
| Molecular Weight | 426.5 g/mol | |
| Physical State | Solid at room temperature | |
| Solubility | Soluble in organic solvents (DCM, THF, DMF) | |
| LogP (predicted) | ~2.5 | |
| Melting Point | Not specifically reported | - |
Spectroscopic Properties
Spectroscopic data is crucial for structural confirmation and purity assessment of organic compounds. For 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, spectral features can be used to verify its structure.
Table 2: Spectroscopic Characteristics
| Spectroscopic Method | Key Features | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.76 (d, J=9.0 Hz, 1H, NH), δ 7.13 (m, 10H, aromatic), δ 3.43 (s, 3H, OCH₃), δ 2.92 (m, 1H, CH₂) | |
| IR (KBr) | ~1735 cm⁻¹ (ester C=O), ~1322 cm⁻¹ (sulfonyl group), ~3067 cm⁻¹ (aromatic C-H) | |
| UV-Vis | Absorption maxima associated with phenyl groups |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves a multistep process that begins with amino acid protection and culminates in peptide bond formation. One common approach involves the protection of the amino group with a Boc group, followed by coupling of the protected amino acid with another amino acid derivative.
Laboratory-Scale Synthesis
For laboratory-scale synthesis, the coupling reaction often employs reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane as the solvent. The reaction proceeds under controlled conditions to ensure maximum yield and purity.
Table 3: Laboratory Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Coupling Reagents | DCC, HOBt | |
| Solvent | Dichloromethane | |
| Temperature | Room temperature to mild heating (25-40°C) | |
| Reaction Time | 12-24 hours | |
| Purification Method | Column chromatography (ethyl acetate/cyclohexane/methanol 3:1:0.1) | |
| Typical Yield | Up to 98% under optimized conditions |
Industrial Production Methods
Industrial production of this compound may employ automated peptide synthesizers, which allow for the sequential addition of amino acids to form the desired peptide chain. This approach enables precise control over reaction conditions and facilitates scaling up the synthesis process.
Chemical Reactivity
Types of Reactions
2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester participates in various chemical reactions, primarily due to its protected amine, amide bond, and ester functionalities.
Table 4: Key Reactions and Conditions
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Boc Deprotection | TFA in dichloromethane | Free amine derivative | |
| Methyl Ester Hydrolysis | NaOH in methanol/water | Carboxylic acid derivative | |
| Peptide Bond Formation | Coupling agents (e.g., DCC/HOBt) | Extended peptide chains | |
| Oxidation | KMnO₄ or other oxidizing agents | Oxidized phenyl derivatives |
Reaction Mechanisms
The mechanism of action for this compound largely depends on its role in peptide synthesis. The Boc group selectively protects the amine functionality, allowing reactions at other sites. Upon Boc removal, the free amine becomes available for further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism enables the stepwise synthesis of complex peptides and proteins.
Research Applications
Antihistamine Activity
Research indicates that derivatives of 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester exhibit notable antihistamine properties. These compounds selectively target H1 receptors, making them suitable for treating allergic conditions without the significant side effects associated with less selective antihistamines. Studies have demonstrated their efficacy in reducing allergic responses in animal models, suggesting potential for human applications.
Synthesis of Therapeutic Agents
The compound serves as an intermediate in the synthesis of various therapeutic agents. Its utility in developing drugs targeting inflammatory diseases stems from its ability to modify biological pathways involved in inflammation. The synthetic routes often involve coupling reactions that enhance the compound's pharmacological profile, leading to more effective therapeutic agents.
Antiallergic Properties
A study published in a peer-reviewed journal explored the antiallergic effects of compounds derived from 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester. The results indicated a significant reduction in histamine release from mast cells when treated with these derivatives, showcasing their potential as antihistamines for allergic rhinitis and other allergic conditions.
Biological Activity
Antimicrobial Properties
Studies suggest that derivatives of propionic acid, including those with structures similar to 2-(2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, possess antimicrobial properties. These compounds have demonstrated inhibitory effects against a range of bacteria and fungi in laboratory studies, indicating potential applications in antimicrobial research.
Structure-Activity Relationships
The biological activity of this compound is significantly influenced by its structural features. The presence of two phenyl rings contributes to its lipophilicity and potential for hydrophobic interactions with biological targets. Additionally, the amide bond and protected amine and carboxyl groups provide sites for hydrogen bonding and other non-covalent interactions that may be crucial for its biological effects.
Analytical Methods
Spectroscopic Identification
Researchers can confirm the structural integrity and purity of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester using a combination of spectroscopic techniques.
Table 5: Analytical Methods for Structure Confirmation
| Method | Application | Key Parameters | Source |
|---|---|---|---|
| ¹H NMR | Structure verification | DMSO-d₆ as solvent, focus on NH, aromatic, and methyl signals | |
| ¹³C NMR | Carbon skeleton verification | Identification of carbonyl, aromatic, and aliphatic carbon signals | |
| IR Spectroscopy | Functional group identification | Focus on C=O, N-H, and C-O stretching frequencies | |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 426.5, characteristic fragmentation pattern |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm can effectively confirm purity levels of ≥95%. This method is particularly valuable for quality control in research and production settings.
Computational Approaches
Molecular Modeling
Density Functional Theory (DFT) calculations can predict various physicochemical properties of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, including LogP values (predicted to be approximately 2.5 for analogs) and pKa estimates for potential deprotonation sites. These computational predictions provide valuable information for understanding the compound's behavior in different environments.
Structure-Property Relationships
Computational models help establish correlations between the compound's structural features and its properties. For instance, the presence of the tert-butoxycarbonyl group and the methyl ester moiety significantly influences the compound's stability and reactivity in various chemical environments.
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